molecular formula C10H7NO4 B2481814 2-Phenoxy-1,3-oxazole-4-carboxylic acid CAS No. 1048919-23-8

2-Phenoxy-1,3-oxazole-4-carboxylic acid

Cat. No.: B2481814
CAS No.: 1048919-23-8
M. Wt: 205.169
InChI Key: MSLQXSBLPAZCKR-UHFFFAOYSA-N
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Description

2-Phenoxy-1,3-oxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H7NO4 and its molecular weight is 205.169. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Photophysical Properties

Research by Phatangare et al. (2013) involves the synthesis of novel fluorescent derivatives related to 2-Phenoxy-1,3-oxazole-4-carboxylic acid. These compounds, characterized by their fluorescence properties, absorb light in the range of 296 to 332 nm and emit light in the ranges of 368 to 404 nm. The quantum yield of these compounds was found to be excellent, and their antibacterial and antifungal activities were also evaluated, showing promising results against strains like Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger Phatangare et al., 2013.

Chemical Transformations and Reactions

Kaminski et al. (2001) identified 2-Phenyl-4-alkyl-4-hydroxymethyl-1,3-oxazolones as side products in the activation of N-benzoyl-2-alkylserines. These oxazolones, in the presence of amine, rearrange to form 4-alkyl-2-phenyl-4,5-dihydro-1,3-oxazole-5 carboxylic acids, showcasing the compound's potential in various chemical transformations Kaminski et al., 2001.

Synthesis Techniques

Kumar et al. (2005) discussed a microwave-assisted direct synthesis technique for 2-substituted benzoxazoles from carboxylic acids. This method provides good yields and is compatible with various functionalities, indicating the versatility of this compound in synthesis processes under different conditions Kumar et al., 2005.

Molecular Structure Studies

Research by Trujillo-Ferrara et al. (2004) analyzed the molecular structure of isomers of this compound, revealing significant insights into the compound's conformation and supramolecular interactions. These findings are crucial for understanding the compound's behavior in various chemical environments Trujillo-Ferrara et al., 2004.

Properties

IUPAC Name

2-phenoxy-1,3-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4/c12-9(13)8-6-14-10(11-8)15-7-4-2-1-3-5-7/h1-6H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSLQXSBLPAZCKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC(=CO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1048919-23-8
Record name 2-phenoxy-1,3-oxazole-4-carboxylic acid
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